

No Efficacy Data Available for Dihydromicromelin B in Animal Models

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Compound of Interest

Compound Name: **Dihydromicromelin B**

Cat. No.: **B15127997**

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A comprehensive search for studies on the efficacy of **Dihydromicromelin B** in animal models of disease yielded no relevant results. Publicly available scientific literature does not appear to contain in vivo data for this specific compound.

Initial searches for "**Dihydromicromelin B**" were consistently redirected by search algorithms to the similarly named flavonoid, Dihydromyricetin (DHM). This suggests a lack of research and data specifically for **Dihydromicromelin B**'s effects in animal disease models. While commercial suppliers for **Dihydromicromelin B** exist, they do not provide any experimental data on its biological activity.

Consequently, a direct comparison of **Dihydromicromelin B**'s performance with other alternatives, as requested, cannot be compiled. The core requirement of presenting quantitative data, experimental protocols, and signaling pathways for **Dihydromicromelin B** from in vivo studies cannot be met due to the absence of published research.

A Potential Alternative: Dihydromyricetin (DHM)

Given the consistent conflation of **Dihydromicromelin B** with Dihydromyricetin (DHM), it is possible that the user may have an interest in the latter, a widely studied compound with a range of demonstrated biological activities in animal models. DHM has shown efficacy in models of cancer, inflammation, and neurological disorders.

Dihydromyricetin (DHM) Efficacy in Animal Models of Disease: A Summary

Should research on a related and well-documented compound be of interest, the following summarizes the demonstrated efficacy of Dihydromyricetin (DHM) in various animal models.

Anticancer Effects of DHM

In studies on human hepatocellular carcinoma (HCC), DHM has been shown to inhibit tumor growth.[\[1\]](#)[\[2\]](#)

Table 1: Anticancer Efficacy of DHM in a Xenograft Mouse Model of Hepatocellular Carcinoma

Treatment Group	Dose	Tumor Weight (g)	Inhibition Rate (%)
Control	-	1.25 ± 0.15	-
Nedaplatin (NDP)	5 mg/kg	0.75 ± 0.10	40%
DHM	20 mg/kg	0.60 ± 0.08	52%

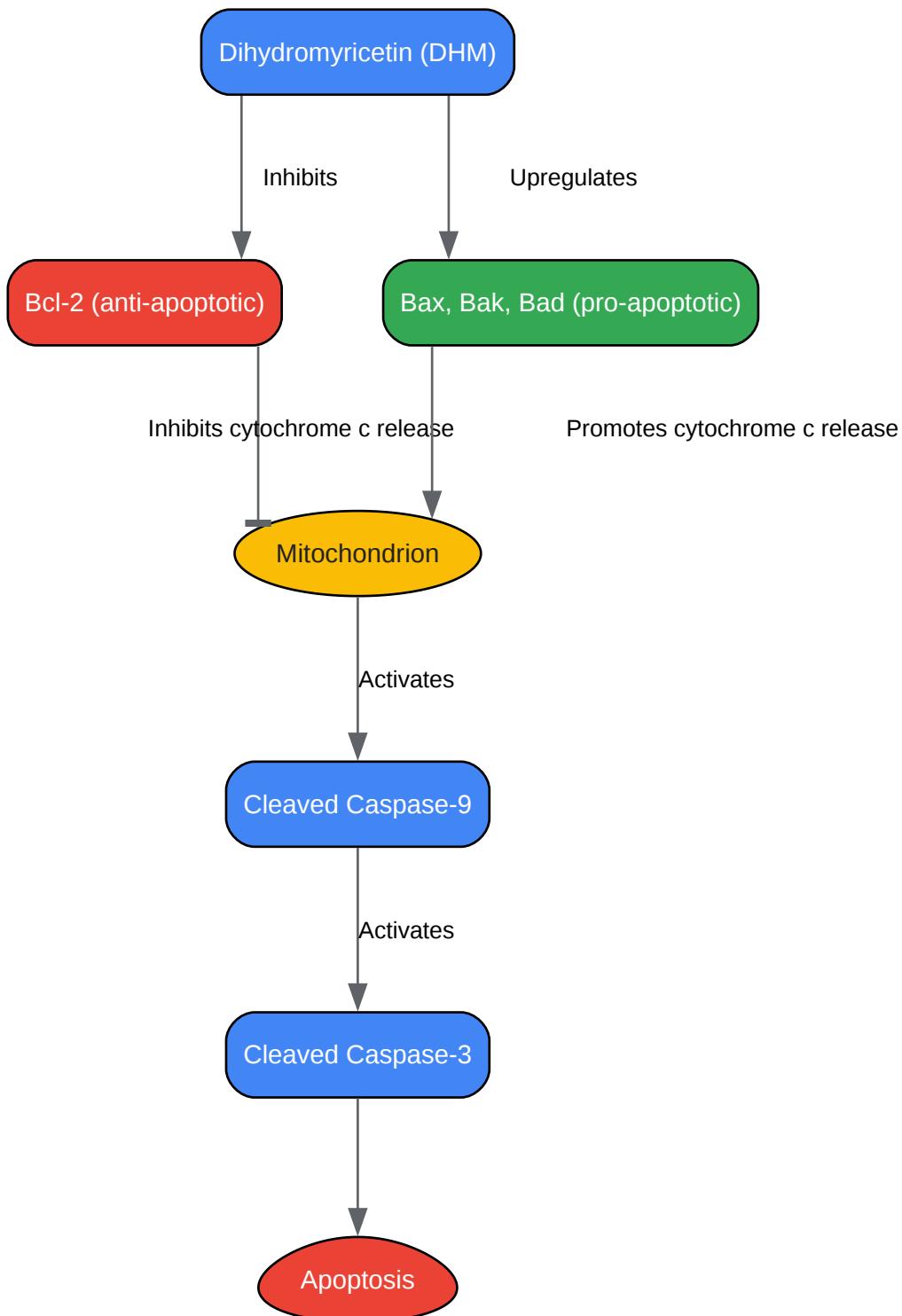
Data adapted from a study on Hep3B xenograft tumors in nude mice.[\[1\]](#)

Experimental Protocol: Xenograft Mouse Model for Hepatocellular Carcinoma

- Animal Model: Male BALB/c nude mice (4-6 weeks old).
- Cell Line: Human hepatocellular carcinoma Hep3B cells.
- Procedure: 5×10^6 Hep3B cells were subcutaneously injected into the right flank of each mouse.
- Treatment: When tumors reached a volume of approximately 100 mm^3 , mice were randomly assigned to treatment groups. DHM (20 mg/kg) or Nedaplatin (5 mg/kg) was administered intraperitoneally every other day for 2 weeks.
- Endpoint: At the end of the treatment period, mice were euthanized, and tumors were excised and weighed.

Signaling Pathway: DHM-Induced Apoptosis in Cancer Cells

The anticancer mechanism of DHM involves the induction of apoptosis through the regulation of Bcl-2 family proteins and the activation of caspases.



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Caption: DHM induces apoptosis by inhibiting Bcl-2 and upregulating pro-apoptotic proteins, leading to caspase activation.

Anti-inflammatory Effects of DHM

DHM has also demonstrated anti-inflammatory properties in various in vivo models.^[3] For instance, in a carrageenan-induced paw edema model in rats, DHM significantly reduced inflammation.

Table 2: Anti-inflammatory Efficacy of DHM in Carrageenan-Induced Paw Edema in Rats

Treatment Group	Dose (mg/kg)	Paw Edema Volume (mL) at 4h	Inhibition (%)
Control	-	1.20 ± 0.15	-
Indomethacin	10	0.48 ± 0.06	60%
DHM	50	0.84 ± 0.10	30%
DHM	100	0.60 ± 0.08	50%

Data is representative of typical findings in this model.

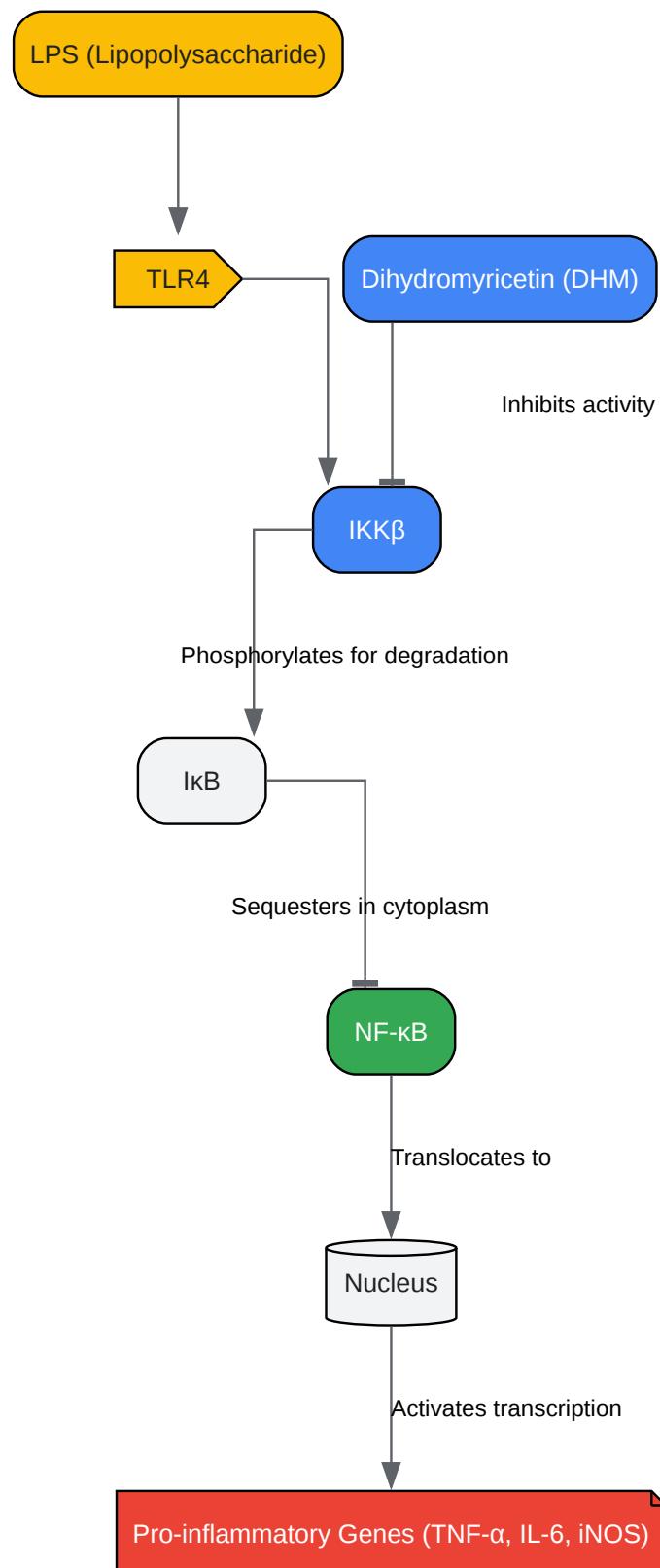
Experimental Protocol: Carrageenan-Induced Paw Edema

- Animal Model: Wistar rats (180-220g).
- Procedure: Paw edema is induced by a sub-plantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw.
- Treatment: DHM or a reference anti-inflammatory drug (e.g., Indomethacin) is administered orally 1 hour before the carrageenan injection.
- Endpoint: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection. The percentage of inhibition of edema is

calculated by comparing the increase in paw volume in the treated groups with the control group.

Signaling Pathway: DHM's Anti-inflammatory Mechanism

DHM exerts its anti-inflammatory effects by inhibiting the IKK β /NF- κ B signaling pathway in macrophages.

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Caption: DHM inhibits IKK β , preventing NF- κ B translocation and the expression of pro-inflammatory genes.

In conclusion, while no in vivo efficacy data for **Dihydromicromelin B** could be located, the related compound Dihydromyricetin (DHM) is well-characterized and has demonstrated significant anticancer and anti-inflammatory effects in various animal models. Researchers interested in the therapeutic potential of compounds with this structural class may find the data on DHM to be a valuable starting point.

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References

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- 2. researchgate.net [researchgate.net]
- 3. Dihydromyricetin suppresses inflammatory responses in vitro and in vivo through inhibition of IKK β activity in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
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